molecular formula C12H19N3 B13634700 1-(2-Azidoethyl)adamantane

1-(2-Azidoethyl)adamantane

Cat. No.: B13634700
M. Wt: 205.30 g/mol
InChI Key: LEPCWSAJKVTGKS-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)adamantane is a compound that belongs to the adamantane family, which is known for its unique cage-like structure Adamantane itself is a tricyclic hydrocarbon with the formula C10H16, and its derivatives have found applications in various fields due to their stability and lipophilicity

Preparation Methods

The synthesis of 1-(2-Azidoethyl)adamantane typically involves the following steps:

    Starting Material: The synthesis begins with adamantane, which is commercially available or can be synthesized from petroleum derivatives.

    Functionalization: The adamantane is first functionalized to introduce a reactive group, such as a halide. This can be achieved through halogenation reactions.

    Azidation: The halogenated adamantane is then reacted with sodium azide (NaN3) to introduce the azido group. This reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions.

    Purification: The resulting this compound is purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound would follow similar steps but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Azidoethyl)adamantane undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in substitution reactions, where it can be replaced by other functional groups. Common reagents for these reactions include triphenylphosphine (PPh3) and other nucleophiles.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is often catalyzed by copper(I) salts.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido group yields the corresponding amine, while cycloaddition with alkynes yields triazoles.

Scientific Research Applications

1-(2-Azidoethyl)adamantane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)adamantane largely depends on the specific application and the reactions it undergoes. In the context of click chemistry, the azido group participates in cycloaddition reactions to form stable triazole linkages. These reactions are often catalyzed by copper(I) salts, which facilitate the formation of the triazole ring by stabilizing the transition state.

In medicinal chemistry, the adamantane core is known to interact with various molecular targets, including ion channels and receptors. For example, amantadine, an adamantane derivative, exerts its effects by modulating dopamine release and blocking NMDA receptors .

Comparison with Similar Compounds

1-(2-Azidoethyl)adamantane can be compared with other adamantane derivatives, such as:

    1-Aminoethyladamantane: Similar in structure but with an amino group instead of an azido group. It is used in medicinal chemistry for its antiviral properties.

    1-(2-Hydroxyethyl)adamantane: Contains a hydroxy group, making it more hydrophilic and useful in different chemical reactions.

    1-(2-Bromoethyl)adamantane: The bromo group can be used as a leaving group in substitution reactions, similar to the azido group.

The uniqueness of this compound lies in its azido group, which provides distinct reactivity, particularly in cycloaddition reactions, making it valuable for applications in click chemistry and bioconjugation.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-(2-azidoethyl)adamantane

InChI

InChI=1S/C12H19N3/c13-15-14-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1-8H2

InChI Key

LEPCWSAJKVTGKS-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCN=[N+]=[N-]

Origin of Product

United States

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